An In-depth Technical Guide to Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a robust synthetic methodology grounded in established chemical principles, and explore its applications as a key intermediate in the synthesis of complex bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile compound.
Introduction: The Thiazoline Scaffold in Modern Chemistry
The 2-thiazoline ring system, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate, with its reactive ester functionality and core thiazoline structure, represents a valuable and adaptable starting material for the synthesis of a wide array of more complex molecules. Its utility lies in its ability to be readily modified and incorporated into larger molecular frameworks, making it a key component in the discovery of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for this specific intermediate is not broadly published, we can compile its known identifiers and computationally predicted properties to guide its use.
Table 1: Physicochemical Properties of Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate
| Property | Value | Source |
| CAS Number | 43183-24-0 | [2][3] |
| Molecular Formula | C₇H₁₁NO₂S | [2] |
| Molecular Weight | 173.24 g/mol | [2] |
| Monoisotopic Mass | 173.05106 Da | [4] |
| Appearance | (Predicted) Colorless to pale yellow liquid | - |
| Boiling Point | (Predicted) Data not available | - |
| Melting Point | (Predicted) Data not available | - |
| Density | (Predicted) Data not available | - |
| XlogP (predicted) | 0.7 | [4] |
Spectral Data (Predicted)
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¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the ester, and two triplets for the methylene groups within the thiazoline ring.
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¹³C-NMR Spectroscopy: The carbon NMR would display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon adjacent to the ester, the C=N carbon of the thiazoline ring, and the two methylene carbons of the thiazoline ring.
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Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the ester (around 1735 cm⁻¹), the C=N stretch of the imine in the thiazoline ring (around 1650 cm⁻¹), and C-H stretching vibrations.
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Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula. Predicted m/z values for common adducts include [M+H]⁺ at 174.05834 and [M+Na]⁺ at 196.04028.[4]
Synthesis and Mechanism
The synthesis of 2-substituted-2-thiazolines is a well-established transformation in organic chemistry. A highly efficient and common method involves the condensation of a nitrile with 2-aminoethanethiol (cysteamine).[2][5] This approach provides a direct and high-yielding pathway to the desired thiazoline ring system.
Synthetic Scheme
The synthesis of Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate can be reliably achieved through the reaction of ethyl 2-cyanoacetate with cysteamine. This reaction proceeds via the initial formation of a thioimidate intermediate, which then undergoes intramolecular cyclization to yield the final product.
Caption: Synthetic pathway for Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate.
Detailed Experimental Protocol
This protocol is based on established methodologies for the synthesis of 2-thiazolines from nitriles and cysteamine.[2][5]
Materials:
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Ethyl 2-cyanoacetate
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Cysteamine hydrochloride
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Triethylamine (or another suitable base)
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Methanol (or another suitable solvent)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cysteamine hydrochloride (1.0 eq) and methanol.
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Base Addition: Cool the mixture in an ice bath and add triethylamine (1.1 eq) dropwise. Stir for 15 minutes.
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Nitrile Addition: To the stirred solution, add ethyl 2-cyanoacetate (1.0 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate.
Self-Validation: The success of the synthesis can be validated at each stage. The consumption of starting materials can be monitored by TLC. The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, and MS) and compared against the expected spectral data.
Applications in Drug Development
The true value of Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate lies in its role as a versatile synthetic intermediate. The thiazoline ring is a key component in a number of biologically active compounds, and this particular building block provides a convenient entry point for their synthesis.
Elaboration of the Ester Functionality
The ethyl ester group is a key handle for further chemical modifications. It can be:
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Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
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Reduced to the primary alcohol, providing another point for diversification.
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Reacted with organometallic reagents to form ketones.
Modification of the Thiazoline Ring
The thiazoline ring itself can be a target for further reactions, such as oxidation to the corresponding thiazole.
Caption: Potential synthetic modifications of the title compound.
These derivatizations allow for the exploration of a vast chemical space, enabling the synthesis of libraries of compounds for screening against various biological targets. Thiazole and thiazoline-containing compounds have shown a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1]
Conclusion
Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate is a valuable and versatile building block in organic and medicinal chemistry. While detailed experimental data on its physical properties are scarce, its synthesis is straightforward and based on well-established chemical principles. Its true potential is realized in its application as a key intermediate, providing a gateway to a wide range of more complex and potentially bioactive molecules containing the privileged thiazoline or thiazole scaffold. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic strategies for drug discovery and development.
References
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NextSDS. ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate — Chemical Substance Information. Available from: [Link]
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ResearchGate. Novel synthesis of 2-thiazolines. Available from: [Link]
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PubChemLite. Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate. Available from: [Link]
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Organic Chemistry Portal. Thiazoline synthesis. Available from: [Link]
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ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Available from: [Link]
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PMC. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. Available from: [Link]
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MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available from: [Link]
